molecular formula C12H14BrClN4 B1391514 (R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride CAS No. 1212331-40-2

(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride

Cat. No. B1391514
M. Wt: 329.62 g/mol
InChI Key: RGPMGKCPZXCEMP-RFVHGSKJSA-N
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Description

“®-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride” is a chemical compound . It is a derivative of triazolo[4,3-a]pyrazine, a nitrogen-containing heterocycle . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of “®-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride” was characterized using 13C NMR (CDCl3) δ: 29.6, 33.0, 47.4, 48.1, 49.5, 59.8, 109.1, 110.3, 111.2, 112.6, 118.0, 119.5, 120.6, 122.8, 125.6, 127.5, 137.1, 142.8, 143.4, 146.5, 152.3, 170.5. ESI-MS (m/z): calculated for [M+H]+: 459.45; found 459.21 .


Chemical Reactions Analysis

Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . The structure–activity relationship of the triazolo[4,3-a]pyrazine derivatives was preliminarily investigated .

Scientific Research Applications

Scientific Field

  • Calculated detonation performance is high (Dv = 9408 m s−1 and P = 37.8 GPa), comparable to secondary explosives like CL-20 .

Application in Drug Development

Scientific Field

  • Derivatives exhibit promising activity, with specific compounds showing selective toxicity towards cancer cells .

Application in Organic Synthesis

Scientific Field

  • Successful synthesis with excellent yields, demonstrating the compound’s utility in constructing complex organic molecules .

Application in Heat-Resistant Explosives

Scientific Field

  • Azo compound 10 shows remarkable density (1.91 g cm−3) and thermal stability (Td = 305 °C), outperforming current heat-resistant explosives .

Application in Primary Explosives

Scientific Field

  • Compounds 14, 17, and 19 show very high sensitivity (IS ≤ 2 J and FS ≤ 100 J) but also excellent detonation performance (Dv ≥ 8690 m s−1 and P ≥ 30.2 GPa) .

Application in Environmental Science

Scientific Field

Application in Antimicrobial Research

Scientific Field

  • Some derivatives showed substantial better MIC values towards tested MDR strains compared to reference drugs .

Application in Green Chemistry

Scientific Field

  • The synthesis approach was successful, indicating a sustainable pathway for producing these compounds .

Application in Functional Materials

Scientific Field

  • The methodology resulted in excellent yields, showcasing the compound’s utility in creating functional materials .

Future Directions

The development of the piperazine-fused triazoles, including triazolo[4,3-a]pyrazine derivatives, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

properties

IUPAC Name

(6R)-6-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4.ClH/c13-10-3-1-9(2-4-10)5-11-8-17-12(6-14-11)7-15-16-17;/h1-4,7,11,14H,5-6,8H2;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPMGKCPZXCEMP-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CN=NN21)CC3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CN=NN21)CC3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride
Reactant of Route 2
(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride
Reactant of Route 3
(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride
Reactant of Route 4
(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride
Reactant of Route 5
(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride
Reactant of Route 6
(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride

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